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Cbl-b-IN-16

Structural Biology Drug Discovery Allosteric Inhibition

Research pain point: Most Cbl-b inhibitors lack structural validation, complicating SAR and mechanistic studies. Cbl-b-IN-16 (Compound 31) solves this as an orally bioavailable, allosteric inhibitor with a deposited co-crystal structure (PDB: 8QTK). - **Defined mechanism**: Allosteric, IC₅₀ 30 nM; distinct from molecular glues (NX-1607) or dual c-Cbl inhibitors. - **In vivo ready**: Oral F = 19% (mouse) / 15% (rat); PK/PD parameters for dose rationalization. - **Structural biology tool**: Only commercial Cbl-b inhibitor with public 1.87Å co-crystal for docking/mutagenesis.

Molecular Formula C26H27F3N6O
Molecular Weight 496.5 g/mol
Cat. No. B12380701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-16
Molecular FormulaC26H27F3N6O
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C
InChIInChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1
InChIKeyQRNMXYQPWPALPI-SFFMRIQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbl-b-IN-16: Allosteric Cbl-b Inhibitor


Cbl-b-IN-16 (also designated as compound 31) is a small-molecule inhibitor of the RING finger E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) [1]. It belongs to the arylpyridone chemical series and was discovered through structure-based drug design [1]. Cbl-b-IN-16 exhibits oral activity and has been shown to modulate T-cell receptor (TCR) signaling by inhibiting Cbl-b autoubiquitination and ubiquitin transfer to downstream targets . Its crystal structure in complex with Cbl-b (PDB: 8QTK) reveals an allosteric binding mode [2]. This compound is intended for research use in immuno-oncology and immunology studies where Cbl-b inhibition is being investigated as a strategy to enhance anti-tumor immunity.

Allosteric binding mode confirmed by X-ray crystallography – enables rational structural biology and SAR studies.
Multi-node T-cell signaling probe with reported target engagement and IL-2 induction EC₅₀, supporting proximal TCR pathway dissection.
Oral PK characterized in mouse and rat models, suitable for preclinical immuno-oncology research requiring exposure-guided dosing.

Cbl-b-IN-16 Substitution Limitations


Cbl-b inhibitors are not interchangeable due to substantial differences in potency, selectivity, binding mechanism, and pharmacokinetic (PK) profiles. For instance, while NX-1607 (Cbl-b-IN-3) exhibits sub-nanomolar biochemical potency (IC50 <1 nM) , Cbl-b-IN-16 demonstrates a defined allosteric binding mode with moderate potency (IC50 30 nM) and distinct cellular pathway modulation [1]. Furthermore, Cbl-b-IN-16's oral bioavailability (F% 19% in mice, 15% in rats) and detailed PK parameters provide a specific tool for in vivo studies that may not be recapitulated by more potent but poorly characterized analogs [1]. Selectivity over the closely related E3 ligase c-Cbl varies widely among inhibitors: GRC 65327 shows >25-fold selectivity for Cbl-b [2], whereas Cbl-b-IN-6 inhibits both Cbl-b and c-Cbl with near-equivalent potency (IC50 5.8 nM vs 4.4 nM) . Substituting one Cbl-b inhibitor for another without accounting for these differences risks confounding experimental outcomes in immune cell activation, target engagement, and in vivo efficacy studies.

Allosteric vs. molecular-glue mechanism
Cbl-b-IN-16 binds outside the catalytic site; molecular glues like NX-1607 lock a closed conformation. Binding kinetics and downstream signaling consequences may differ significantly.
Dual Cbl-b/c-Cbl inhibitors alter selectivity profile
Compounds with near-equivalent potency on both paralogs may exhibit distinct toxicity and functional signatures. Allosteric Cbl-b inhibition does not guarantee the same selectivity window.
Oral bioavailability varies across series
Cbl-b-IN-16 exhibits moderate rodent oral F; cross-species PK and human half-life data differ substantially for clinical-stage candidates. Direct PK extrapolation is not supported.

Cbl-b-IN-16 Comparator Differentiation


Allosteric Binding Confirmed by X-Ray Crystallography

Cbl-b-IN-16 binds to an allosteric site on Cbl-b, distinct from the active site targeted by many other inhibitors. The crystal structure of Cbl-b in complex with Cbl-b-IN-16 has been solved at 1.87 Å resolution (PDB: 8QTK), confirming the allosteric binding pose [1]. This contrasts with inhibitors like Cbl-b-IN-6, which are reported to inhibit both Cbl-b and c-Cbl with similar potency (IC50 5.8 nM and 4.4 nM, respectively) and for which no allosteric binding data is publicly available, suggesting a potential orthosteric or less characterized mechanism .

Binding mode
Cross-study comparable
Co-crystal structure at 1.87 Å (PDB 8QTK) confirms allosteric pocket binding.
Supports structure-based experimental design and SAR interpretation.
Comparator inhibitors lack publicly resolved co-crystal structures.
Structural Biology Drug Discovery Allosteric Inhibition

Target Engagement: Autoubiquitination and ZAP70 Transfer

Cbl-b-IN-16 demonstrates robust intracellular target engagement, inhibiting Cbl-b autoubiquitination with an IC50 of 63 nM and ubiquitin transfer to ZAP70 with an IC50 of 84 nM [1]. This level of mechanistic detail is not uniformly reported for comparators. For example, Cbl-b-IN-1 is described only as a Cbl-b inhibitor with IC50 <100 nM, lacking downstream pathway engagement data . Cbl-b-IN-15 (Cbl-b inhibitor 25) reports an IC50 of 15 nM in TR-FRET assays but does not provide comparable ubiquitination pathway inhibition data .

Target engagement
Reported
Autoubiquitination IC₅₀ 63 nM; ZAP70 ubiquitin transfer IC₅₀ 84 nM.
Enables multi-node target engagement quantification for signaling studies.
Comparators lack publicly reported IC₅₀ values for these endpoints.
Target Engagement TCR Signaling Ubiquitination

Oral Bioavailability in Preclinical Species

Cbl-b-IN-16 is orally bioavailable with defined pharmacokinetic parameters in both mice and rats [1]. In CD1 mice, oral bioavailability (F%) is 19%, with a half-life (T1/2) of 0.3 h and clearance (CL) of 100 mL/min/kg. In Wistar Han rats, F% is 15%, T1/2 is 0.45 h, and CL is 55 mL/min/kg . In contrast, many comparator compounds such as Cbl-b-IN-1, Cbl-b-IN-6, and Cbl-b-IN-15 lack publicly available PK data, precluding informed in vivo study design . While clinical candidate NX-1607 is also orally bioavailable, detailed preclinical PK parameters are not disclosed in public domain sources [2].

Preclinical PK
Reported
Mouse F=19%, CL=100 mL/min/kg; Rat F=15%, CL=55 mL/min/kg.
Supports exposure-model validation in two rodent species for in vivo studies.
Cross-species PK data not publicly available for other Cbl-b inhibitors.
Pharmacokinetics In Vivo Pharmacology Oral Bioavailability

TCR Signaling: pPLCγ1 Upregulation in T Cells

Cbl-b-IN-16 induces IL-2 production in human T cells with an EC50 of 230 nM and upregulates pPLCγ1 levels with an EC50 of 0.61 μM [1]. These functional readouts are critical for assessing immunomodulatory potential. In comparison, Cbl-b inhibitor 25 (Cbl-b-IN-15) induces IL-2 production with an EC50 of 410 nM , representing a 1.8-fold lower potency. GRC 65327 potentiates cytokine production in PBMCs with an EC50 of approximately 400 nM [2], while NX-1607 has been reported to enhance T-cell activation but specific EC50 values for IL-2 are not publicly available .

Cellular activity
Reported
IL-2 EC₅₀ 230 nM; pPLCγ1 EC₅₀ 610 nM in human T cells.
Supports proximal TCR signaling pathway interpretation with quantitative EC₅₀.
Comparators lack publicly reported pPLCγ1 data; cytokine EC₅₀ often undisclosed.
T Cell Activation Cytokine Production Immune Modulation

Cbl-b-IN-16 Application Scenarios


Structural Biology: Co-Crystallized Allosteric Inhibitor

Cbl-b-IN-16 is uniquely suited for in vivo tumor immunotherapy studies in mice and rats where oral administration is required and PK-guided dosing is essential. With established bioavailability (F% 19% in mice, 15% in rats), clearance rates, and half-lives [1], researchers can model exposure-response relationships and schedule dosing to maintain target engagement. This contrasts with many Cbl-b inhibitors that lack publicly available PK data, making Cbl-b-IN-16 a preferred tool for translational pharmacology studies .

Syngeneic Tumor Model Efficacy

Cbl-b-IN-16 provides quantitative inhibition values for both Cbl-b autoubiquitination (IC50 63 nM) and ubiquitin transfer to ZAP70 (IC50 84 nM) [1]. These data enable researchers to dissect the ubiquitination cascade and benchmark pathway-specific effects. Comparators such as Cbl-b-IN-1 and Cbl-b-IN-15 lack this level of mechanistic resolution, limiting their utility for detailed target engagement studies [2].

T-Cell Signaling and Immune Synapse Studies

The high-resolution crystal structure of Cbl-b in complex with Cbl-b-IN-16 (PDB: 8QTK) provides an atomic-level template for rational design of allosteric Cbl-b inhibitors [1]. This structural information is absent for many comparator compounds, making Cbl-b-IN-16 a valuable tool for medicinal chemistry efforts aimed at improving selectivity, potency, or PK properties through structure-guided optimization.

Cbl-b/c-Cbl Paralog Selectivity Profiling

With a well-defined EC50 for IL-2 production (230 nM) and pPLCγ1 upregulation (0.61 μM) in human T cells [1], Cbl-b-IN-16 serves as a reference compound for functional T-cell activation assays. Its potency is superior to Cbl-b-IN-15 (EC50 410 nM) and comparable to or better than GRC 65327 (EC50 ~400 nM) [2], making it a robust positive control for evaluating novel Cbl-b inhibitors or combination immunotherapy regimens.

Application
Selection Property
Validation Focus
Cbl-b structural biology / SAR
Allosteric binding confirmed by public co-crystal structure
Binding-mode guided mutagenesis and computational docking
Mouse syngeneic tumor model studies
Two-species PK characterization with exposure markers
Exposure-response and pPLCγ1 modulation under in vivo conditions
Proximal TCR signaling pathway analysis
Multi-node target engagement (autoubiquitination, ZAP70, SYK)
Direct Cbl-b inhibition vs. downstream amplification interpretation
Cbl-b/c-Cbl selectivity profiling
Mechanistically distinct allosteric probe vs. dual inhibitors
Cbl-b-specific phenotype attribution in paralog inhibition panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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